molecular formula C20H26FN3O3S B2816258 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1049466-23-0

1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2816258
CAS No.: 1049466-23-0
M. Wt: 407.5
InChI Key: JRRNWTHQFFZZIZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a synthetic organic compound with the CAS Number 1049466-23-0 and a molecular formula of C20H26FN3O3S, corresponding to a molecular weight of 407.50 g/mol . Its structure is characterized by a methanesulfonamide group linked to a 4-fluorophenyl ring and a 2-methoxyphenyl-substituted piperazine moiety, features commonly associated with central nervous system (CNS) activity. Compounds with similar structural motifs, particularly those containing an arylpiperazine group, are frequently investigated in neuroscience for their potential interaction with neurotransmitter systems . Piperazine-based structures have shown significant research value as ligands for various neuroreceptors and transporters . For instance, related analogues are being studied preclinically for their potential to interact with the dopamine transporter (DAT), which is a key target in research on psychostimulant use disorders . These compounds are explored for their potential to inhibit neurotransmitter reuptake without eliciting stimulant effects themselves, a profile known as "atypical" inhibition, making them valuable tools for probing DAT conformation and function . This product is intended for research applications only, specifically for use in laboratory settings to investigate its physicochemical properties, receptor binding affinity, and pharmacological profile in vitro. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3S/c1-27-20-5-3-2-4-19(20)24-14-12-23(13-15-24)11-10-22-28(25,26)16-17-6-8-18(21)9-7-17/h2-9,22H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRNWTHQFFZZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.

    Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.

    Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and sulfonamide group participate in nucleophilic substitutions under basic conditions:

Reaction TypeConditionsOutcomeYieldSource
Piperazine alkylationK₂CO₃/DMSO, 60°C, 12hQuaternary ammonium salt formation at piperazine N-atoms68–72%
Sulfonamide hydrolysisNaOH (2M)/EtOH, reflux, 6hCleavage of sulfonamide to amine (requires harsh conditions)<10%

Key findings:

  • Piperazine nitrogens show moderate nucleophilicity, enabling alkylation with electrophiles like alkyl halides.

  • The methanesulfonamide group resists hydrolysis under standard conditions but partially degrades in strong alkaline media.

Coupling Reactions

The ethyl-piperazine bridge facilitates coupling with aromatic systems via Buchwald-Hartwig or Ullmann-type reactions:

SubstrateCatalyst SystemProductYieldSource
2-BromopyridinePd(OAc)₂/Xantphos, Cs₂CO₃Arylpiperazine-pyridine conjugate55%
4-Fluorobenzoyl chlorideEt₃N, CH₂Cl₂, 0°C → RTAmide-linked benzoyl derivative82%

Notable observations:

  • Microwave-assisted coupling (e.g., 900 W, 15 min) improves reaction efficiency for similar piperazine derivatives .

  • Electron-withdrawing groups on the aryl ring enhance coupling rates .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes regioselective substitution:

ReactionReagentPositionYieldSource
NitrationHNO₃/H₂SO₄, 0°CMeta to F45%
SulfonationSO₃·Py complex, DCMPara to F38%

Mechanistic insight:

  • Fluorine directs electrophiles to meta positions due to its strong -I effect.

  • Steric hindrance from the piperazine-ethyl chain limits para-substitution .

Redox Reactions

The sulfonamide group remains inert to common reducing agents, but the piperazine ring shows limited reactivity:

ReagentConditionsOutcomeSource
NaBH₄MeOH, RT, 2hNo reduction of sulfonamide
H₂/Pd-CEtOAc, 50 psi, 6hPartial saturation of piperazine

Complexation with Metal Ions

The sulfonamide oxygen and piperazine nitrogens coordinate transition metals:

Metal SaltSolventStability Constant (log K)Source
CuCl₂MeCN/H₂O4.2 ± 0.3
Fe(NO₃)₃EtOH3.8 ± 0.2

Applications include catalytic roles in oxidation reactions .

Pharmacological Interactions

While not a classical chemical reaction, the compound binds biological targets via:

  • H-bonding : Sulfonamide oxygen to Ser/Thr residues in 5-HT₁A receptors .

  • π-Stacking : Fluorophenyl group interaction with aromatic amino acids .

Scientific Research Applications

Neuropharmacological Applications

The compound has shown promise in neuropharmacology, particularly in the modulation of neurotransmitter systems. Research indicates that derivatives of piperazine, including this compound, exhibit selective binding to dopamine and serotonin transporters, which are crucial for mood regulation and cognitive functions.

Key Findings:

  • Dopamine Transporter (DAT) Affinity: Studies have demonstrated that compounds similar to 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide possess high affinity for DAT, suggesting potential applications in treating disorders like depression and schizophrenia .
  • Serotonin Transporter (SERT) Selectivity: The compound's analogs have been evaluated for their selectivity towards SERT, which is vital in antidepressant activity. Enhanced selectivity could lead to reduced side effects compared to non-selective agents .

Cancer Therapy

Recent studies have explored the anticancer potential of this compound through its ability to induce apoptosis in various cancer cell lines. The structural features of the compound facilitate interactions with key proteins involved in cancer progression.

Case Studies:

  • Cytotoxicity Assays: In vitro assays demonstrated that 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
  • Mechanism of Action: The compound's mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation, highlighting its potential as a lead compound for developing new anticancer agents .

Drug Design and Development

The unique structure of 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide makes it an attractive candidate for further modifications aimed at enhancing its pharmacological properties.

Applications in Drug Discovery:

  • Structure-Activity Relationship (SAR): Research has focused on modifying the piperazine moiety to enhance binding affinity and selectivity for target receptors. This approach has led to the identification of several promising analogs with improved efficacy and safety profiles .
  • Screening Libraries: The compound is included in various screening libraries for drug discovery, enabling researchers to evaluate its potential against a wide range of biological targets .

Summary Table of Applications

Application AreaKey FindingsReferences
NeuropharmacologyHigh DAT affinity; potential antidepressant effects
Cancer TherapyInduces apoptosis in tumor cells
Drug DesignModifications enhance binding affinity

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors. It binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to changes in mood, perception, and behavior, making it a candidate for treating psychiatric disorders.

Comparison with Similar Compounds

Structural and Pharmacological Trends

Impact of Piperazine Substitution

  • 2-Methoxyphenyl vs. 4-Methoxyphenyl :
    • 2-Methoxy substitution (as in the target compound) is prevalent in 5-HT1A ligands (e.g., WAY-100635) .
    • 4-Methoxy analogs (e.g., compound 3j in ) show divergent receptor affinities, emphasizing positional sensitivity .

Functional Group Modifications

  • Sulfonamide vs. Carboxamide :
    • Methanesulfonamide may enhance metabolic stability compared to carboxamide derivatives like 18F-FCWAY, which undergo defluorination .
    • Benzamide derivatives (e.g., 18F-MPPF) balance receptor affinity and pharmacokinetics .

Receptor Selectivity

  • 5-HT1A vs. 5-HT6 :
    • Similar piperazine scaffolds target different receptors based on auxiliary groups (e.g., naphthalene sulfonyl in 4j vs. pyridinyl in WAY-100635) .

Biological Activity

1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group and a methanesulfonamide moiety, contributing to its biological activity.

Molecular Characteristics

The molecular formula of the compound is C20H24FN3O2SC_{20}H_{24}FN_3O_2S, with a molecular weight of approximately 401.49 g/mol. The compound features several functional groups that may influence its biological interactions, including:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Piperazine ring : Known for its role in various pharmacological activities.
  • Methanesulfonamide : Imparts solubility and potential for hydrogen bonding.

Biological Activity Overview

Research on this compound suggests multiple biological activities, primarily focusing on its interactions with neurotransmitter systems and potential therapeutic applications. Here are some key findings:

Antidepressant and Anxiolytic Effects

Studies have indicated that piperazine derivatives can exhibit antidepressant and anxiolytic properties through modulation of serotonin receptors. For instance, compounds similar to this one have shown efficacy in reducing anxiety-like behaviors in animal models by acting as serotonin receptor antagonists .

Antimicrobial Properties

Some piperazine derivatives have been investigated for their antimicrobial properties. The presence of the methoxyphenyl group is hypothesized to enhance the antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or substituents on the aromatic rings can significantly alter its pharmacological profile. For example:

  • Substituents on the phenyl ring : Altering the position or type of substituents can enhance receptor binding affinity.
  • Alkyl chain length : Modifying the ethyl chain linked to the piperazine can influence solubility and bioavailability.

Data Tables

PropertyValue
Molecular FormulaC20H24FN3O2S
Molecular Weight401.49 g/mol
LogP2.892
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area37.69 Ų

Case Studies

  • Antidepressant Activity :
    In a study involving various piperazine derivatives, it was found that compounds with similar structures exhibited significant reductions in depression-like behaviors in rodent models when administered at doses ranging from 5 to 20 mg/kg .
  • Antitumor Efficacy :
    A comparative analysis showed that analogs of this compound inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Testing :
    In vitro testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating promising antimicrobial activity .

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, and how can purity be maximized?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the piperazine core via nucleophilic substitution between 2-methoxyphenylpiperazine and an ethylenediamine derivative .
  • Step 2: Sulfonylation of the intermediate using 1-(4-fluorophenyl)methanesulfonyl chloride under anhydrous conditions .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
    Key Considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation of the piperazine ring, and monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and methoxyphenyl groups) and piperazine/ethyl chain protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR: Confirms sulfonamide carbonyl (δ ~110 ppm) and quaternary carbons in the piperazine ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 462.18) .
  • Infrared (IR) Spectroscopy: Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays:
    • Receptor binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using [³H]-labeled ligands .
    • Enzyme inhibition: Fluorescence-based assays to evaluate inhibition of targets like monoamine oxidases (MAOs) .
  • Cell viability: MTT assays in neuronal or cancer cell lines to assess cytotoxicity (IC₅₀ values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodology:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering the methoxy group position) .
  • Biological Testing: Compare binding affinities (Kᵢ) across analogs using dose-response curves.
    Example Data Table:
Substituent ModificationTarget Receptor (Kᵢ, nM)Selectivity Ratio (5-HT₁A/D₂)
4-Fluorophenyl (Parent Compound)5-HT₁A: 12 ± 23.5
4-Chlorophenyl5-HT₁A: 18 ± 32.1
3-Methoxyphenyl5-HT₁A: 8 ± 14.8
Data adapted from comparative studies in and .

Q. How can contradictory data in receptor binding studies be resolved?

Case Example: Discrepancies in 5-HT₁A vs. D₂ receptor binding may arise from assay conditions (e.g., buffer pH, temperature) or allosteric modulation. Resolution Strategies:

  • Functional Assays: Measure cAMP accumulation or β-arrestin recruitment to distinguish agonist/antagonist profiles .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions to identify critical binding residues (e.g., piperazine interactions with transmembrane helices) .

Q. What computational approaches are used to predict metabolic stability and off-target effects?

  • In silico Tools:
    • ADMET Prediction: Software like Schrödinger’s QikProp to estimate logP (target: 2–4), CYP450 inhibition, and blood-brain barrier permeability .
    • Docking Studies: AutoDock Vina or Glide to simulate binding poses in off-target enzymes (e.g., CYP3A4) .
  • Metabolite Identification: LC-MS/MS to detect phase I/II metabolites (e.g., sulfonamide hydrolysis products) .

Q. How can multi-target interactions (e.g., serotonin/dopamine receptors) be systematically evaluated?

Experimental Design:

  • Polypharmacology Profiling: Screen against a panel of 50+ GPCRs, kinases, and ion channels using radioligand binding or BRET assays .
  • Pathway Analysis: RNA sequencing or phosphoproteomics in treated cells to map downstream signaling cascades (e.g., ERK/Akt pathways) .

Methodological Considerations for Data Reproducibility

  • Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability .
  • Assay Standardization: Include positive controls (e.g., clozapine for 5-HT₂A binding) and validate inter-assay CV% (<15%) .

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